molecular formula C9H8Cl2 B14739369 Benzene, (2,2-dichloro-1-methylethenyl)- CAS No. 5264-26-6

Benzene, (2,2-dichloro-1-methylethenyl)-

Cat. No.: B14739369
CAS No.: 5264-26-6
M. Wt: 187.06 g/mol
InChI Key: FRWILUJOYZJAQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2,2-dichloro-1-methylethenyl)- can be achieved through the conversion of arylalkylketones into dichloroalkenes. One such method involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(4-chlorophenyl)ethanone hydrazone. This intermediate is then reacted with dimethyl sulfoxide (DMSO), ammonium hydroxide, and carbon tetrachloride in the presence of copper (I) chloride to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzene, (2,2-dichloro-1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under elevated temperatures and pressures.

Major Products Formed

    EAS: Substituted benzene derivatives, depending on the electrophile used.

    Nucleophilic Substitution: Products include phenols and other substituted aromatic compounds.

Scientific Research Applications

Benzene, (2,2-dichloro-1-methylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (2,2-dichloro-1-methylethenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form intermediates that react further to yield various products. The presence of electron-withdrawing groups, such as the dichloro group, influences its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-2-(1-methylethenyl)-
  • Benzene, 1-methyl-4-(1-methylethenyl)-
  • Benzene, 1,4-dichloro-2-methyl-

Uniqueness

Benzene, (2,2-dichloro-1-methylethenyl)- is unique due to the presence of the 2,2-dichloro-1-methylethenyl group, which imparts distinct chemical properties compared to other substituted benzenes. This group enhances the compound’s reactivity in electrophilic and nucleophilic reactions, making it valuable for specific synthetic applications .

Properties

CAS No.

5264-26-6

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,1-dichloroprop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8Cl2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

FRWILUJOYZJAQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

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